4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide
Description
4-Chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide (molecular formula C₁₅H₁₁ClFN₂O₃) is a substituted benzamide derivative characterized by:
- Chloro and nitro groups at the 4- and 2-positions of the benzamide ring, respectively.
- A 2-(4-fluorophenyl)ethyl side chain attached to the amide nitrogen.
Properties
IUPAC Name |
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c16-11-3-6-13(14(9-11)19(21)22)15(20)18-8-7-10-1-4-12(17)5-2-10/h1-6,9H,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBNYGWEMCQWBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with 2-(4-fluorophenyl)ethylamine under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines, thiols; solvents like ethanol or acetonitrile
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-aminobenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its role as a pharmaceutical intermediate . It is often used in the synthesis of more complex molecules that exhibit biological activity. The presence of both halogenated groups (chlorine and fluorine) enhances its potential as a therapeutic agent by influencing its pharmacokinetic properties, such as solubility and permeability.
Synthesis and Derivatives
The synthesis of 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide typically involves nitration reactions followed by substitution processes. This compound can serve as a precursor for developing other bioactive compounds, particularly those targeting various kinases involved in cancer pathways. For instance, derivatives of this compound have been explored for their inhibitory effects on kinases like EGFR and Aurora B, which are critical therapeutic targets in oncology .
Research indicates that this compound exhibits notable biological activities , making it a candidate for further exploration in drug development.
Stability and Formulation
Stability under various pH conditions is crucial for pharmaceutical applications. Research suggests that the stability of this compound should be evaluated to determine its viability in drug formulations. Understanding its stability profile can help in optimizing formulations for effective delivery.
Case Studies and Research Findings
Several studies have explored the synthesis and application of nitrobenzamide derivatives, including those related to this compound:
- Kinase Inhibition Studies : A study reported the synthesis of anthranilic acid derivatives that demonstrated inhibitory activity against various kinases, suggesting that related compounds may exhibit similar properties .
- CRBN Recruitment : Research into CRBN (cereblon) recruitment by benzamide-type compounds indicates potential applications in PROTAC (proteolysis-targeting chimera) design, which could leverage the properties of this compound .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of 4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide and its closest analogs:
*Estimated based on similar analogs.
Key Observations:
- The 4-fluorophenyl ethyl side chain in the target compound introduces steric bulk and lipophilicity compared to simpler alkyl or aryl groups (e.g., 2-ethoxyphenyl in ).
- logP and Solubility : The target compound and its analogs (e.g., ) exhibit high logP values (~3.7–3.8), suggesting moderate lipophilicity. This property may influence membrane permeability but could reduce aqueous solubility.
- Hydrogen Bonding : All nitrobenzamide derivatives have 6–7 hydrogen bond acceptors, which may enhance interactions with polar residues in enzyme active sites.
Crystallographic and Conformational Insights
- Piperidine-Containing Analog () : The crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide reveals a chair conformation for the piperidine ring, stabilized by O–H⋯N and C–H⋯O hydrogen bonds. This rigidity contrasts with the flexible ethyl-linked 4-fluorophenyl group in the target compound.
Biological Activity
4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its systematic name, which highlights its structural components: a chloro group at the para position, a nitro group at the meta position, and an ethyl linkage to a 4-fluorophenyl group. Its molecular formula is , with a molecular weight of approximately 329.11 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClF N₂O₃ |
| Molecular Weight | 329.11 g/mol |
| Melting Point | 199-201°C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, leading to various therapeutic effects:
- Antimicrobial Activity : Nitro compounds are known for their ability to generate toxic intermediates upon reduction, which subsequently bind covalently to DNA, causing cellular damage and death. This mechanism is observed in well-known antibiotics like metronidazole .
- Anticancer Activity : The compound has shown potential in inhibiting key pathways involved in cancer cell proliferation. For instance, studies indicate that similar nitrobenzamide derivatives can inhibit receptor tyrosine kinases critical for tumor growth .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on nitro compounds revealed that they effectively combat various microbial infections by disrupting DNA synthesis through the formation of nitroso species .
Anticancer Activity
In vitro studies have demonstrated that nitrobenzamide derivatives can inhibit cancer cell lines by targeting specific kinases involved in cell signaling pathways. For instance, compounds derived from similar structures have been noted to inhibit AKT and Aurora B kinases, which are crucial for cell cycle regulation and survival .
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several nitro-containing compounds against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that derivatives with a nitro group significantly outperformed those without it, showcasing the importance of this functional group in enhancing biological activity .
- Cancer Cell Inhibition : In a recent investigation, researchers synthesized various benzamide derivatives and tested their efficacy against human cancer cell lines. One notable finding was that certain analogs demonstrated over 60% inhibition of cell viability at low micromolar concentrations, suggesting strong potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
